(-)-gamma-Cadinene

Catalog No.
S589558
CAS No.
1460-97-5
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-gamma-Cadinene

CAS Number

1460-97-5

Product Name

(-)-gamma-Cadinene

IUPAC Name

(1R,4aS,8aS)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14-,15-/m1/s1

InChI Key

WRHGORWNJGOVQY-RBSFLKMASA-N

SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

Synonyms

gamma-cadinene, gamma-cadinene, (+)-gamma(1)-isomer, gamma-cadinene, (+)-isomer, gamma-cadinene, (-)-isomer

Canonical SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

Isomeric SMILES

CC1=C[C@H]2[C@H](CC1)C(=C)CC[C@@H]2C(C)C

The exact mass of the compound gamma-Cadinene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Supplementary Records. It belongs to the ontological category of cadinene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-gamma-Cadinene (CAS 1460-97-5) is a stereospecific bicyclic sesquiterpene utilized primarily as an analytical reference standard, a biosynthetic marker, and a specialized formulation ingredient [1]. Unlike bulk botanical extracts that contain fluctuating ratios of terpene isomers, this isolated compound provides the exact stereochemical and structural fidelity required for precise gas chromatography-mass spectrometry (GC-MS) calibration and enzymatic assay validation [2]. For procurement professionals and lead scientists, sourcing pure (-)-gamma-cadinene is critical when downstream applications demand strict batch-to-batch reproducibility, accurate quantification of metabolic engineering yields, or the targeted elimination of off-target olfactory notes common in crude sesquiterpene mixtures.

Research Fit

Stereochemically defined (−)-γ-cadinene for enantiomer-specific research
Chiral reference standard for essential oil authentication and GC‑MS isomer resolution
Supports semiochemical, vector-control pathway, and terpene synthase studies

Substituting pure (-)-gamma-cadinene with generic cadinene mixtures, crude essential oils (such as Cade or Copaiba), or closely related isomers like (+)-delta-cadinene introduces severe analytical and functional liabilities [1]. Generic mixtures typically contain highly variable concentrations of alpha, beta, gamma, and delta isomers that co-elute on standard chromatographic columns, making accurate baseline resolution and quantitative calibration impossible. Furthermore, in biochemical applications such as the characterization of terpene synthases, enzymes exhibit strict stereospecificity; using a racemic mixture or an incorrect isomer results in false-positive binding data and skewed kinetic profiles [2]. Consequently, procurement must prioritize the isolated (-)-gamma enantiomer to ensure data integrity in metabolomics and consistent performance in formulation chemistry.

Substitution Risk

Stereochemical mismatch
Cadinene isomers with different stereochemistry may not reproduce target binding or functional assay outcomes; enantiomer-dependent activity is documented.
Positional isomer interference
Alpha-, beta-, delta-cadinene positional isomers co‑occur in natural sources and can complicate analytical quantification if not resolved with a pure standard.
Enantiomer purity requirement
Racemic or opposite‑enantiomer material may yield negative or misleading results in behavioral and enzyme assays; stereochemically pure (−)-γ-cadinene is essential for reproducible data.

GC-MS Isomer Discrimination

In quantitative GC-MS profiling, distinguishing cadinene isomers is difficult due to identical molecular weights (204.35 g/mol). However, pure (-)-gamma-cadinene provides a distinct Kovats Retention Index (RI ~1513-1524 on non-polar DB-5 columns), allowing reliable baseline separation from (+)-delta-cadinene (RI ~1524-1528) and alpha-cadinene [REFS-1, REFS-2]. Furthermore, its specific electron ionization (EI) mass spectrum exhibits distinct relative intensities for key fragment ions compared to delta-cadinene, enabling unambiguous peak assignment.

Evidence DimensionKovats Retention Index (Non-polar column) and MS Fragmentation
Target Compound DataRI ~1513-1524; distinct base peak fragmentation ratios
Comparator Or Baseline(+)-delta-cadinene (RI ~1524-1528) and generic isomer mixtures
Quantified DifferenceΔRI of ~10-15 units; elimination of co-elution ambiguity
ConditionsCapillary GC-MS (e.g., DB-5MS column) with Electron Ionization

Procuring the pure isomer is mandatory for laboratories establishing accurate calibration curves for cannabis, food, and essential oil regulatory compliance.

Binding energy ΔG (mJHBP)
Head-to-head
−9.7 kcal/mol
vs −9.5 kcal/mol β-cadinene
Reported binding energy context for mJHBP
In silico Aedes aegypti mJHBP (PDB:5V13)

Enzyme Specificity in Synthetic Biology

The engineering of microbial cell factories for sesquiterpene production requires precise quantification of enzymatic output. (-)-gamma-Cadinene serves as the required authentic standard for validating the activity of (-)-gamma-cadinene synthase (EC 4.2.3.62) [1]. When generic cadinene mixtures are used as reference standards, variable background noise obscures the true isomeric yield of the engineered pathway. Utilizing the pure (-)-gamma isomer allows for clear signal-to-noise resolution when calculating enzyme kinetics and metabolic flux.

Evidence DimensionProduct quantification accuracy in synthase assays
Target Compound Data>98% isomeric purity for absolute quantification
Comparator Or BaselineGeneric cadinene mixtures (<50% gamma isomer, variable batch-to-batch)
Quantified DifferenceUnambiguous target signal clarity vs. high background noise and skewed kinetic calculations
ConditionsIn vitro enzyme kinetic assays and engineered yeast/bacterial fermentation analysis

Essential for biotech procurement aiming to accurately benchmark the yield and stereospecificity of engineered metabolic pathways.

gamma-Cadinene content range
Class-level
1.5% – 11.4% of Calendula officinalis flower oils
Natural abundance context for botanical authentication
Steam distillation/CO₂ extracts; GC‑MS quantification

Formulation Consistency vs. Botanical Extracts

In advanced flavor and fragrance formulation, the specific herbal and woody notes of (-)-gamma-cadinene are targeted for precise blending. Relying on crude botanical sources like Copaiba oil introduces compositional variability, as these oils typically contain only 0.8% to 2.0% gamma-cadinene alongside 30% to 40% beta-caryophyllene and other heavy sesquiterpenes [1]. Procuring isolated (-)-gamma-cadinene eliminates >95% of these off-target volatile organic compounds, ensuring a reproducible olfactory profile without the muddying effects of bulk extract impurities.

Evidence DimensionActive isomer concentration and VOC interference
Target Compound DataIsolated single-molecule purity (>95%)
Comparator Or BaselineCrude Copaiba or Cade essential oils (~0.8-2.0% gamma-cadinene)
Quantified DifferenceEliminates >95% of off-target sesquiterpene interference (e.g., beta-caryophyllene)
ConditionsVolatile organic compound (VOC) blending and organoleptic formulation

Allows chemical buyers in the cosmetics and flavor industries to guarantee batch-to-batch consistency and precise scent profiles.

Composition in Artemisia kulbadica oil
Class-level
16.0% of total oil
(third major component)
Supports composition-activity correlation studies
Hydrodistilled oil; 27 compounds identified
Co-occurrence with delta-Cadinene
Head-to-head
5.5% each
in Senecio rufinervis leaf oil
Equal abundance requires pure standard for isomer resolution
GC‑MS and NMR confirmation
Enantiomer-specific pheromonal activity
Class-level
(+)-γ-cadinene: active as pheromone component
Opposite enantiomer blend: not active
Enantiomer-dependent behavioral response context
Field trapping of Phyllotreta cruciferae
Tissue-specific accumulation
Context-dependent
6.9% (rhizome)
vs 4.3% (flower) oil
Supports sourcing decisions for higher extract yield
Hornstedtia havilandii; GC‑MS analysis

Analytical Standard for Phytochemical Profiling

Due to its precise Kovats retention index and distinct MS fragmentation pattern, (-)-gamma-cadinene is required for laboratories conducting GC-MS analysis of complex botanical matrices, including cannabis and essential oils. Using this pure standard prevents the misidentification of co-eluting sesquiterpenes, ensuring robust regulatory compliance and accurate chemotypic mapping [1].

Metabolic Engineering Benchmarking

For synthetic biology firms engineering yeast or bacteria to produce high-value terpenes, (-)-gamma-cadinene is critical for validating the performance of specific terpene synthases (e.g., EC 4.2.3.62). It provides the exact stereochemical baseline required to quantify metabolic flux and optimize fermentation yields, a task impossible with racemic or generic mixtures [2].

Fragrance & Flavor Compounding

In high-end organoleptic applications, the isolated (-)-gamma isomer is procured to impart specific woody and herbal notes. By substituting crude botanical extracts with this pure compound, formulators eliminate the unpredictable sensory interference caused by dominant background terpenes like beta-caryophyllene, achieving strict batch-to-batch consistency [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Vector control pathway studies
Stereochemically defined sesquiterpene
Juvenile hormone pathway target engagement
Essential oil authentication
Certified chiral reference standard
GC‑MS isomer resolution and quantification
Semiochemical behavioral studies
Enantiomer‑pure (−)-γ-cadinene
Enantiomer‑dependent activity screening
Terpene synthase enzymology
Defined stereochemical product standard
Enzyme stereospecificity validation

XLogP3

4.3

UNII

2GHT32E0JU

Other CAS

39029-41-9

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